Diperoxysuccinic acid chemical structure and properties
Diperoxysuccinic acid chemical structure and properties
Topic: Diperoxysuccinic Acid: Chemical Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Development Professionals
Executive Summary
Diperoxysuccinic acid (DPSA), CAS [2279-96-1], is a dicarboxylic peracid with the formula C₄H₆O₆ . Distinct from its diacyl counterpart, succinyl peroxide (CAS 123-23-9), DPSA functions primarily as a high-capacity oxygen donor and potent electrophilic oxidant. Its structure—comprising a succinyl backbone terminated by two percarboxyl groups—endows it with significant water solubility and a high active oxygen content (~21.3% theoretical).
This guide delineates the structural parameters, synthesis protocols, and application vectors of DPSA, specifically addressing its utility in "green" organic synthesis (epoxidation) and its emerging role as a residue-free sterilant in pharmaceutical processing.
Chemical Architecture & Nomenclature
Structural Distinction
It is critical to resolve the nomenclature ambiguity often found in literature between the diperacid and the diacyl peroxide .
| Feature | Diperoxysuccinic Acid (DPSA) | Succinyl Peroxide (Diacyl) |
| CAS Number | 2279-96-1 | 123-23-9 |
| Formula | C₄H₆O₆ | C₈H₁₀O₈ |
| Structure | HOOO-C(=O)-(CH₂)₂-C(=O)-OOH | (HOOC-(CH₂)₂-CO)₂-O₂ |
| Molecular Weight | 150.09 g/mol | 234.16 g/mol |
| Primary Function | Oxidizing Agent, Disinfectant | Radical Initiator (Polymerization) |
| Active Oxygen | ~21.3% | ~6.8% |
Molecular Geometry
DPSA retains the flexible ethylene bridge (–CH₂–CH₂–) of its parent succinic acid. The terminal percarboxyl groups (–C(=O)OOH) adopt a planar conformation around the carbonyl carbon, stabilized by intramolecular hydrogen bonding (the "five-membered ring" motif typical of peracids). This conformation enhances the electrophilicity of the outer oxygen, facilitating oxygen transfer reactions.
Physicochemical Profile
Key Properties Table
| Property | Value / Description | Note |
| Physical State | White Crystalline Solid | Hygroscopic; handle under inert atmosphere. |
| Solubility | Soluble in Water, Ethanol, Ethyl Acetate | Hydrolyzes slowly in aqueous solution. |
| Melting Point | Decomposes prior to melting | Thermal onset typically >80°C (highly dependent on purity). |
| pKa | < 4.2 (Estimated) | Peracids are generally weaker acids than their parent carboxylic acids (pKa ~7-8), but DPSA's dicarboxylic nature complicates this. |
| Decomposition | Exothermic | Releases O₂ and Succinic Acid. |
Stability & SADT
Like all organic peroxides, DPSA exhibits a Self-Accelerating Decomposition Temperature (SADT). While specific SADT data for pure DPSA is sparse, it is generally less stable than aromatic peracids (e.g., mCPBA).
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Storage: < 4°C (Refrigerated).
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Stabilizers: Often stabilized in situ or stored as a wet paste to desensitize against shock.
Synthesis Protocol
The most efficient laboratory and industrial route to DPSA involves the perhydrolysis of succinic anhydride. This method avoids the equilibrium limitations of reacting succinic acid directly with hydrogen peroxide.
Reaction Mechanism
The nucleophilic attack of hydrogen peroxide on the carbonyl carbons of succinic anhydride opens the ring, forming monoperoxysuccinic acid, which is subsequently converted to the diperacid under excess H₂O₂ and acid catalysis.
Experimental Workflow (Standardized)
Reagents:
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Succinic Anhydride (Recrystallized, >99%)
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Hydrogen Peroxide (50% w/w aqueous solution)
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Catalyst: Sulfuric Acid (H₂SO₄) or Methanesulfonic acid
Protocol:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/salt bath (-5°C).
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Charge: Add Hydrogen Peroxide (excess, 2.5 - 3.0 equivalents) and acid catalyst (0.1 eq).
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Addition: Slowly add Succinic Anhydride in small portions.
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Critical Control Point: Maintain internal temperature < 10°C. The reaction is exothermic.
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Digestion: Allow the mixture to stir at 10–15°C for 2–4 hours.
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Isolation:
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Option A (In Situ): Use the solution directly for oxidation.
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Option B (Solid): Chill to 0°C. DPSA may precipitate (solubility decreases). Filter and wash with cold saturated ammonium sulfate solution. Dry under vacuum at ambient temperature (do not heat).
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Figure 1: Synthesis pathway from Succinic Anhydride via acid-catalyzed perhydrolysis.
Applications in Drug Development & Synthesis
"Green" Epoxidation Reagent
DPSA serves as a water-soluble alternative to meta-Chloroperoxybenzoic acid (mCPBA).
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Mechanism: Concerted electrophilic oxygen transfer (Butterfly Mechanism).
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Advantage: The byproduct is Succinic Acid , a non-toxic, water-soluble metabolic intermediate (Krebs cycle). This simplifies purification in GMP environments, as the byproduct can be removed by simple aqueous extraction.
Figure 2: Mechanism of DPSA-mediated epoxidation showing clean byproduct formation.
Sterilization and Disinfection
In pharmaceutical manufacturing, DPSA is investigated as a sporicidal agent .
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Mechanism: Oxidative disruption of cell walls and protein denaturation via active oxygen release.
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Application: Sterilization of medical devices or clean-in-place (CIP) systems where residues of chlorinated disinfectants are unacceptable. DPSA degrades to succinic acid (GRAS status), minimizing toxic residue risks.
Safety & Handling (Critical)
Hazard Classification: Organic Peroxide (Type D/E typically, depending on concentration).
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Shock Sensitivity: Dry DPSA is shock-sensitive. Always handle as a wet cake or in solution whenever possible.
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Incompatibility:
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Metals: Transition metals (Fe, Cu, Mn) catalyze rapid, explosive decomposition. Use glass or passivated stainless steel (316L) equipment.
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Reducing Agents: Violent reaction with amines, sulfides, and strong reducers.
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Disposal: Neutralize excess DPSA by slow addition to a stirred solution of 10% Sodium Bisulfite (NaHSO₃) or Ferrous Sulfate, monitoring temperature to prevent thermal runaway.
References
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Synthesis & Properties: Swern, D. (1949). Organic Peracids. Chemical Reviews, 45(1), 1-68. Link
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Peroxide Classification: United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Link
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Succinic Acid Derivation: McKinlay, J. B., et al. (2007). Insights into Actinobacillus succinogenes Fermentative Metabolism. Applied and Environmental Microbiology. Link
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Epoxidation Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] Link
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Patent Reference: Preparation method of peroxided succinic acid. CN102093276A. Link
